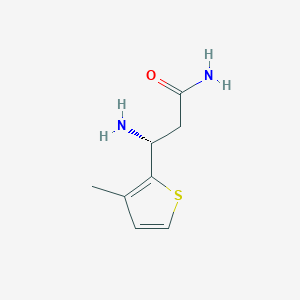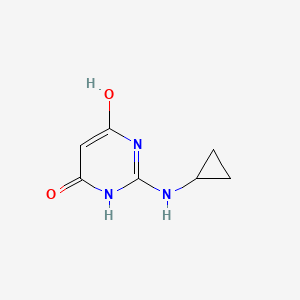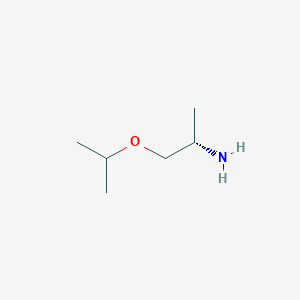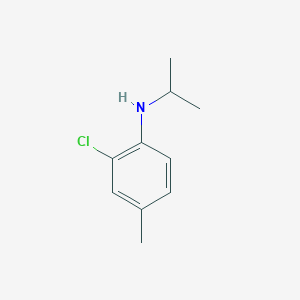
2-chloro-4-methyl-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(propan-2-yl)aniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an isopropyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-chloro-4-methylaniline
Reagent: Isopropyl halide (e.g., isopropyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., acetone)
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-chloro-4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(propan-2-yl)aniline: Similar structure with a fluorine atom instead of a methyl group.
2-chloro-4-methylaniline: Lacks the isopropyl group on the nitrogen atom.
4-chloro-2-methyl-N-(propan-2-yl)aniline: Different positioning of the chlorine and methyl groups.
Uniqueness
2-chloro-4-methyl-N-(propan-2-yl)aniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the nitrogen atom can affect its steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14ClN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
WKYHSVGIBOXGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)
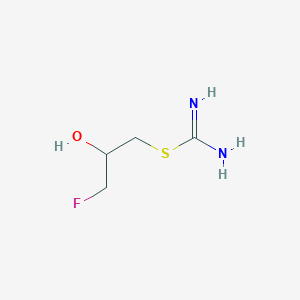
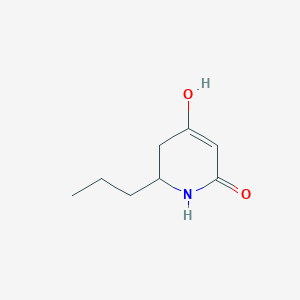

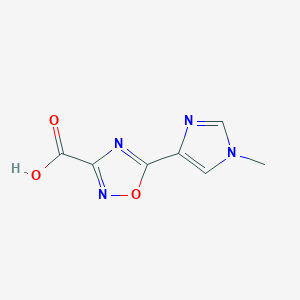
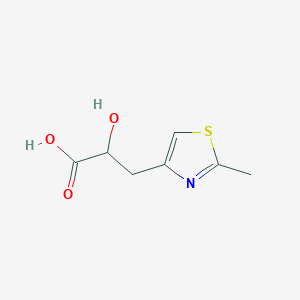
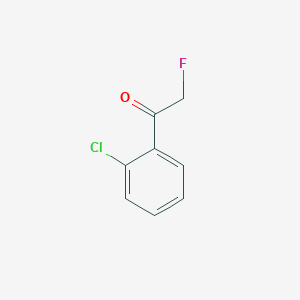
![(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13295958.png)
